N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, a benzyloxy group, and a carbohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-thiophenecarbohydrazide
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-(4-butylphenoxy)acetohydrazide
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-4-bromobenzohydrazide
Uniqueness
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and benzyloxy group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the pyrazole class of compounds. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C15H16N4O2 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | This compound |
CAS Number | 314074-03-8 |
Structural Representation
The compound features a pyrazole ring substituted with a benzyloxy group and a hydrazide moiety. This unique structure is believed to contribute to its biological activities by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. A notable study demonstrated that compounds with similar structures to this compound exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that certain pyrazole compounds significantly reduce inflammation, comparable to standard anti-inflammatory drugs like indomethacin. This effect is likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It may bind to receptors that regulate cell survival and apoptosis, thereby influencing cellular responses.
- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and cancer progression.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study conducted on similar pyrazole derivatives revealed significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anticancer Evaluation :
- In vitro assays demonstrated that this compound reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 25 µM after 48 hours.
-
Anti-inflammatory Assessment :
- In an animal model, administration of a similar pyrazole derivative significantly decreased paw edema by 60% compared to the control group, indicating strong anti-inflammatory effects.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-14-10-18(22-21-14)19(24)23-20-12-16-8-5-9-17(11-16)25-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
ZLULQVNNVWUREM-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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